

# Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-Methyl-4-nitroaniline-d3**, a deuterated analogue of the dye intermediate 2-Methyl-4-nitroaniline. Given the limited direct experimental data on the deuterated form, this guide synthesizes information from its non-deuterated counterpart and related nitroaniline compounds to provide a robust predictive assessment. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a molecule's metabolic fate and stability, making such analysis crucial for research and development.<sup>[1][2][3]</sup>

## Core Physicochemical Properties

The introduction of deuterium atoms is not expected to significantly alter the fundamental physicochemical properties such as solubility and melting point compared to the parent compound. The primary impact of deuteration is often seen in the kinetic isotope effect, which can lead to enhanced metabolic stability.<sup>[2][3]</sup> The data presented below for 2-Methyl-4-nitroaniline serves as a strong proxy for the d3 analogue.

Table 1: Physical and Chemical Properties of 2-Methyl-4-nitroaniline

Property	Value	Source
Appearance	Yellow needles or mustard yellow powder	[4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	152.15 g/mol	[5]
Melting Point	130-132 °C (266-270 °F)	[6][7][8]
Water Solubility	< 1 mg/mL at 22 °C (72 °F)	[4][9]
pKa	0.92 ± 0.10 (Predicted)	[6]

## Solubility Profile

The solubility of 2-Methyl-4-nitroaniline, and by extension its d3 analogue, is a critical parameter for its handling, formulation, and biological assessment.

Table 2: Solubility of 2-Methyl-4-nitroaniline in Various Solvents

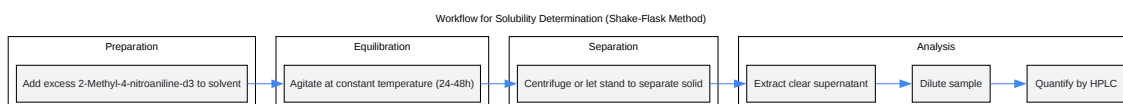
Solvent	Solubility	Reference
Water	< 1 mg/mL at 22 °C	[4][9]
Dichloromethane	Soluble	[6]
DMSO	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Methanol	Soluble	[6]
Ethanol	Slightly Soluble	[2]
Benzene	Slightly Soluble	[10]
Ether	Soluble	[10]
Acetone	Soluble	[2][10]

The poor aqueous solubility is characteristic of many aromatic nitro compounds, attributed to the hydrophobic nature of the benzene ring.[11] Solubility in organic solvents is significantly higher, a key consideration for laboratory use and in synthetic chemistry.

## Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the shake-flask method.[10]

- **Preparation of Saturated Solution:** An excess amount of **2-Methyl-4-nitroaniline-d3** is added to a known volume of the solvent in a sealed vial.
- **Equilibration:** The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed and diluted. The concentration of the solute is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Caption: Workflow for Solubility Determination

## Stability Profile

The stability of an active pharmaceutical ingredient (API) or research chemical is paramount for ensuring its quality, safety, and efficacy over time. Stability testing exposes the compound to various environmental factors to predict its shelf-life.[\[12\]](#)[\[13\]](#)

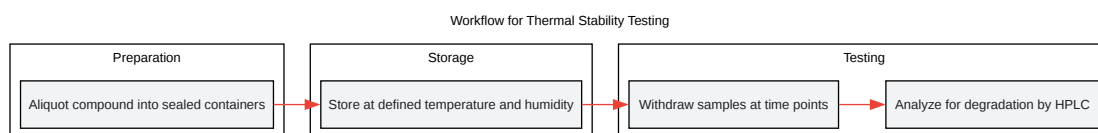
Incompatibilities: 2-Methyl-4-nitroaniline is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[\[7\]](#)

## Thermal Stability

Thermal stability studies are crucial for determining appropriate storage conditions.

Experimental Protocol: Thermal Stability Assessment (ICH Q1A(R2))

- **Sample Preparation:** Aliquots of **2-Methyl-4-nitroaniline-d3** are placed in suitable, sealed containers.
- **Storage Conditions:** Samples are stored under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).[\[14\]](#)
- **Time Points:** Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[\[14\]](#)
- **Analysis:** At each time point, the samples are analyzed for degradation products and any change in physical or chemical properties using a stability-indicating HPLC method.



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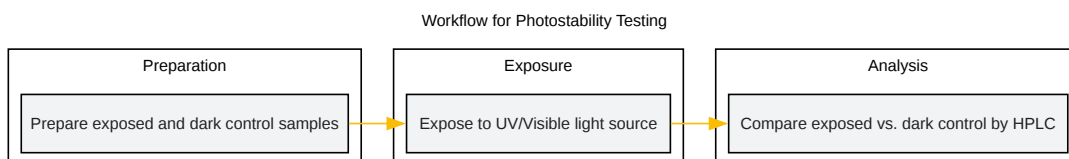
Caption: Workflow for Thermal Stability Testing

## Photostability

Photostability testing is essential to determine if the compound is sensitive to light.

Experimental Protocol: Photostability Assessment (ICH Q1B)

- Sample Preparation: Samples of **2-Methyl-4-nitroaniline-d3** are placed in clear containers. A control group is wrapped in aluminum foil to protect it from light.<sup>[15]</sup>
- Light Exposure: The samples are exposed to a light source that provides both visible and UV radiation, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.<sup>[15][16]</sup>
- Analysis: After exposure, the light-exposed samples are compared to the dark control to assess for any photodegradation. Analysis is typically performed by HPLC.

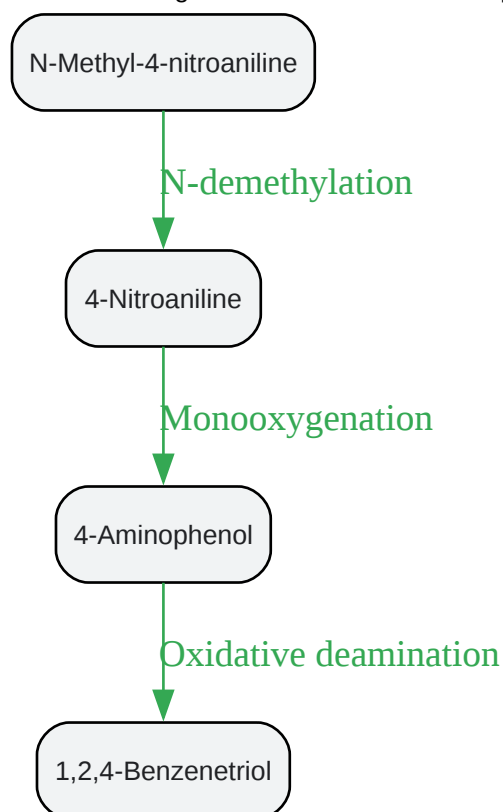
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Caption: Workflow for Photostability Testing

## Potential Degradation Pathways

While specific degradation pathways for **2-Methyl-4-nitroaniline-d3** have not been elucidated, studies on similar compounds provide insights. The aerobic degradation of N-Methyl-4-nitroaniline has been shown to proceed via N-demethylation to form 4-nitroaniline, followed by monooxygenation to 4-aminophenol, and subsequent oxidative deamination.[17] It is plausible that 2-Methyl-4-nitroaniline could undergo similar enzymatic transformations in biological systems. Under forced degradation conditions (e.g., strong acid/base, oxidation), hydrolysis of the amine or reduction of the nitro group are potential degradation routes.

Potential Aerobic Degradation of a Related Compound



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Caption: Potential Aerobic Degradation Pathway

## Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **2-Methyl-4-nitroaniline-d3**, primarily based on data from its non-deuterated analogue and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate specific data for the deuterated compound. As with any deuterated molecule, while core physicochemical properties are expected to be similar to the parent compound, its metabolic stability may be enhanced, a critical factor for consideration in drug development and metabolism studies.

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